molecular formula C11H10ClNO3 B11637342 3-Chloro-5-methoxy-4-(phenylamino)-2,5-dihydrofuran-2-one

3-Chloro-5-methoxy-4-(phenylamino)-2,5-dihydrofuran-2-one

Cat. No.: B11637342
M. Wt: 239.65 g/mol
InChI Key: FEKYGWUWWLUPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-methoxy-4-(phenylamino)-2,5-dihydrofuran-2-one: is a chemical compound with a unique structure that includes a furanone ring substituted with chloro, methoxy, and phenylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-methoxy-4-(phenylamino)-2,5-dihydrofuran-2-one typically involves the reaction of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with nitrogen-containing binucleophilic agents . The reaction conditions often include the use of hydrazine monohydrate, phenylhydrazine, or ethylenediamine, leading to the formation of various derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxy-4-(phenylamino)-2,5-dihydrofuran-2-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by various nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-methoxy-4-(phenylamino)-2,5-dihydrofuran-2-one has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry:

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-5-methoxy-4-(phenylamino)-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-methoxy-4-(phenylamino)-2,5-dihydrofuran-2-one is unique due to its furanone ring structure with specific substitutions. This gives it distinct chemical and biological properties compared to similar compounds, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

3-anilino-4-chloro-2-methoxy-2H-furan-5-one

InChI

InChI=1S/C11H10ClNO3/c1-15-11-9(8(12)10(14)16-11)13-7-5-3-2-4-6-7/h2-6,11,13H,1H3

InChI Key

FEKYGWUWWLUPQK-UHFFFAOYSA-N

Canonical SMILES

COC1C(=C(C(=O)O1)Cl)NC2=CC=CC=C2

Origin of Product

United States

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